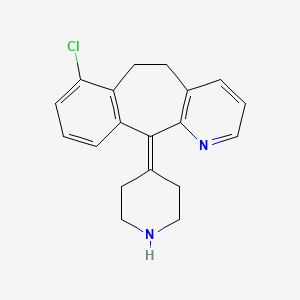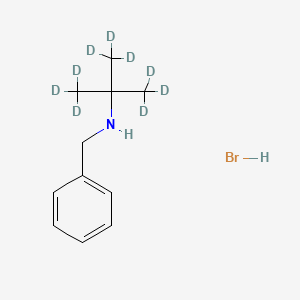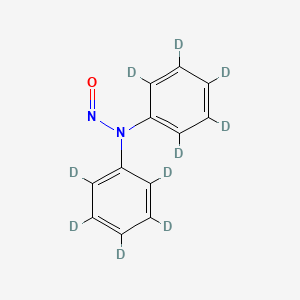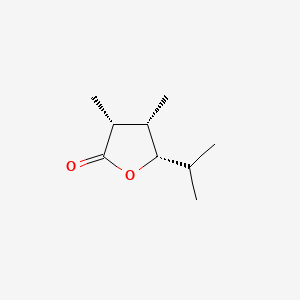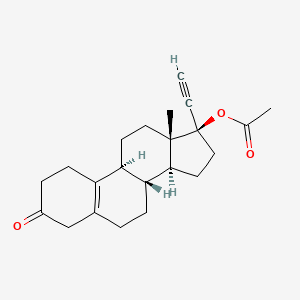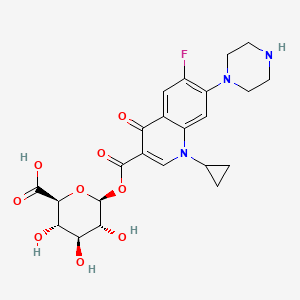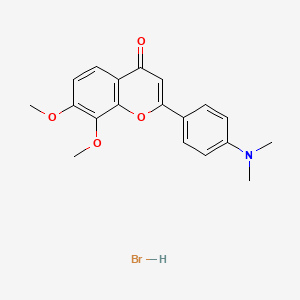
2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, structure, and any common names it may have. It may also include information on its appearance (such as color and state of matter at room temperature) and any notable physical properties .
Synthesis Analysis
The synthesis of a compound involves a detailed step-by-step process of how the compound is made from its constituent elements or from other compounds. This would typically involve a series of chemical reactions, each with its own reactants, products, and conditions .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as infrared spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products that are formed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting and boiling points, solubility in various solvents, and its reactivity with other compounds. These properties can be determined through a variety of laboratory techniques .Scientific Research Applications
Pharmacology and Toxicology of Hallucinogens
- A study on serotonergic hallucinogens, which include compounds with structures related to phenyl-4H-chromen-4-one derivatives, shows that they induce profound changes in perception and cognition through activation of 5-HT2A receptors. Such research underscores the importance of these compounds in studying neuropsychological effects and potential therapeutic applications in conditions like severe toxicity and complications related to substance use (Halberstadt, 2017).
Synthetic Protocols for Chromen-6-ones
- Chromen-6-ones, closely related to the chemical structure of interest, are core structures in secondary metabolites with significant pharmacological importance. The synthetic protocols for these compounds are reviewed, highlighting their pharmaceutical applications and the necessity for synthetic accessibility due to limited natural sources. This research points to the importance of chromen-6-ones in drug development and pharmacology (Mazimba, 2016).
Chemistry and Health Benefits of Dietary Phenolamides
- While not directly related, the study on phenolamides, including their chemical structures, dietary sources, and health benefits, illustrates the potential health implications of structurally complex compounds. This research could provide a framework for exploring the health benefits of phenyl-4H-chromen-4-one derivatives and similar compounds in the context of diet and pharmacology (Wang, Snooks, & Sang, 2020).
Amyloid Imaging in Alzheimer's Disease
- Research on amyloid imaging ligands, such as compounds containing phenyl and chromenone structures, offers insights into Alzheimer's disease diagnosis and therapeutic monitoring. These studies highlight the role of such compounds in developing imaging agents for neurodegenerative diseases, underscoring their importance in biomedical research (Nordberg, 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with amyloid fibrils , which are protein aggregates associated with various neurodegenerative diseases .
Mode of Action
It’s known that similar compounds can bind to their targets, leading to changes in their spectroscopic properties . This interaction often results in a characteristic blue-shift in the emission spectrum and an increase in fluorescence intensity .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in hydride transfer reactions .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Similar compounds have been found to exhibit increased fluorescence intensity upon binding to their targets .
Action Environment
The action of this compound can be influenced by the solvent environment. For instance, the presence of acetonitrile (CH3CN) has been found to decrease the binding of similar compounds to fibrils . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as the solvent used .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-7,8-dimethoxychromen-4-one;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4.BrH/c1-20(2)13-7-5-12(6-8-13)17-11-15(21)14-9-10-16(22-3)19(23-4)18(14)24-17;/h5-11H,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSSTERYBODMAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)OC)OC.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735060 |
Source


|
| Record name | 2-[4-(Dimethylamino)phenyl]-7,8-dimethoxy-4H-1-benzopyran-4-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide | |
CAS RN |
1205548-03-3 |
Source


|
| Record name | 2-[4-(Dimethylamino)phenyl]-7,8-dimethoxy-4H-1-benzopyran-4-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


